5-Amino-1H-indazole-7-carboxylic acid
CAS No.: 885272-13-9
Cat. No.: VC0113168
Molecular Formula: C8H7N3O2
Molecular Weight: 177.163
* For research use only. Not for human or veterinary use.

CAS No. | 885272-13-9 |
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Molecular Formula | C8H7N3O2 |
Molecular Weight | 177.163 |
IUPAC Name | 5-amino-1H-indazole-7-carboxylic acid |
Standard InChI | InChI=1S/C8H7N3O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |
Standard InChI Key | PMABGGGOKOFJCK-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C2=C1C=NN2)C(=O)O)N |
Chemical Properties and Structure
Basic Identification and Properties
5-Amino-1H-indazole-7-carboxylic acid is a nitrogen-containing heterocyclic compound with significant research applications. The table below summarizes its key chemical and physical properties:
Property | Value |
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CAS Number | 885272-13-9 |
Molecular Formula | C₈H₇N₃O₂ |
Molecular Weight | 177.163 g/mol |
Appearance | Crystalline solid |
Structure | Indazole core with amino group at position 5 and carboxylic acid at position 7 |
The compound features an indazole ring system (a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring) with two key functional groups: an amino group (-NH₂) at position 5 and a carboxylic acid group (-COOH) at position 7 . This particular arrangement of functional groups contributes to its reactivity profile and potential applications in various research fields.
Structural Characteristics and Reactivity
The structure of 5-Amino-1H-indazole-7-carboxylic acid presents multiple sites for chemical reactions and modifications. The presence of the amino group at position 5 makes it an excellent nucleophile for various coupling reactions, while the carboxylic acid at position 7 provides opportunities for esterification, amidation, and other carboxylic acid transformations. The indazole nitrogen atoms contribute to the compound's ability to form hydrogen bonds and coordinate with metal ions.
This structural versatility makes it particularly valuable in medicinal chemistry, where minor structural modifications can significantly impact a molecule's pharmacological profile. The compound's relatively low molecular weight (177.163 g/mol) also makes it an ideal starting point for building more complex structures while maintaining drug-like properties .
Synthesis and Chemical Reactions
Synthetic Routes
The primary method for synthesizing 5-Amino-1H-indazole-7-carboxylic acid involves the reduction of 5-Nitro-1H-indazole-7-carboxylic acid. This synthetic pathway typically employs hydrogen gas as a reducing agent in the presence of an appropriate catalyst. The reduction process selectively converts the nitro group to an amino group while preserving the carboxylic acid functionality.
Alternative synthetic approaches may involve:
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Functionalization of appropriately substituted indazole derivatives
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Construction of the indazole core through cyclization reactions involving suitably functionalized benzene derivatives
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Directed metalation techniques followed by appropriate functionalization reactions
Key Chemical Transformations
5-Amino-1H-indazole-7-carboxylic acid can undergo various chemical transformations, making it a versatile building block in organic synthesis:
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The carboxylic acid group can be converted to esters, as evidenced by the related compound methyl 5-amino-1H-indazole-7-carboxylate .
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The amino group can participate in various reactions, including diazotization, amide formation, and coupling reactions with electrophiles.
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The indazole N-H can be alkylated to produce N-substituted derivatives, potentially modifying the compound's pharmacological properties.
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Halogenation at various positions of the indazole ring system can introduce additional sites for further functionalization through cross-coupling reactions.
These transformations enable the creation of diverse chemical libraries based on the 5-Amino-1H-indazole-7-carboxylic acid scaffold, which are valuable in drug discovery programs and other research applications .
Applications in Research and Development
Pharmaceutical Development
5-Amino-1H-indazole-7-carboxylic acid has emerged as an important intermediate in pharmaceutical research, particularly in the development of drugs targeting neurological disorders. Its structural features make it an excellent scaffold for designing compounds with specific pharmacological profiles .
Indazole derivatives, in general, have shown promising biological activities, including:
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Anti-inflammatory properties
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Anticancer activities
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Neuroprotective effects
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Antimicrobial properties
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Enzyme inhibition capabilities
The presence of both amino and carboxylic acid functional groups on the indazole core allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. These modifications can enhance target selectivity, improve bioavailability, and reduce potential side effects .
Biochemical Research Applications
In biochemical studies, 5-Amino-1H-indazole-7-carboxylic acid serves as a valuable tool for understanding enzyme interactions and metabolic pathways. Researchers use this compound to:
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Probe enzyme binding sites and investigate structure-activity relationships
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Develop enzyme inhibitors for various therapeutic targets
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Study protein-ligand interactions
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Investigate cellular signaling pathways
These applications contribute significantly to drug discovery efforts by providing insights into how molecules interact at the biochemical level. The compound's well-defined structure and functional groups make it particularly suitable for these types of investigations .
Material Science Applications
The unique structural features of 5-Amino-1H-indazole-7-carboxylic acid make it relevant to material science research. Its properties can be leveraged in developing new materials with enhanced characteristics, particularly polymers with improved thermal stability and mechanical strength .
Material science applications may include:
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Development of specialized polymers for industrial applications
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Creation of thermally stable materials for electronic components
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Design of novel coating technologies
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Formulation of adhesives with specific properties
The presence of multiple functional groups allows for various cross-linking and polymerization strategies, potentially leading to materials with customizable properties .
Diagnostic Applications
5-Amino-1H-indazole-7-carboxylic acid is being investigated for its potential role in developing diagnostic agents, particularly for imaging techniques. The compound's structure allows for conjugation with various imaging moieties while maintaining favorable pharmacokinetic properties .
Potential diagnostic applications include:
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Development of novel contrast agents for medical imaging
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Creation of fluorescent probes for biological research
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Design of sensors for detecting specific analytes or biomarkers
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Formulation of diagnostic tools for early disease detection
These applications could potentially enhance diagnostic capabilities across various medical fields, improving early detection and monitoring of diseases .
Current Research Trends and Future Directions
Emerging Research Areas
Current research on 5-Amino-1H-indazole-7-carboxylic acid focuses on expanding its applications across multiple disciplines. Recent trends include:
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Exploration of novel synthetic pathways to improve yield and purity
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Investigation of additional biological activities of derivatives
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Development of more specific structure-activity relationships
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Integration into drug delivery systems
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Application in combination with other bioactive compounds for synergistic effects
These research directions aim to maximize the compound's potential across pharmaceutical, agricultural, material science, and diagnostic fields .
Challenges and Opportunities
Despite its versatility, research involving 5-Amino-1H-indazole-7-carboxylic acid faces several challenges:
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Optimization of synthetic routes for large-scale production
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Improvement of purification methods
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Enhancement of stability under various conditions
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Development of more selective functionalization strategies
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Elucidation of detailed mechanism of action in biological systems
These challenges present opportunities for further innovation in synthetic methodology, analytical techniques, and application development. Addressing these issues could significantly expand the compound's utility in various scientific disciplines .
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